molecular formula C13H15IO4 B2562161 4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid CAS No. 833440-38-3

4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid

Cat. No. B2562161
M. Wt: 362.163
InChI Key: UIBJTNPWDPWKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” is a chemical compound with the molecular formula C13H15IO4 . It has an average mass of 362.160 Da and a monoisotopic mass of 362.001495 Da .


Molecular Structure Analysis

The molecular structure of “4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” is defined by its molecular formula, C13H15IO4 . The molecule includes a benzoic acid group, which is substituted with a cyclopentyloxy group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

A study detailed the Suzuki cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, optimizing the process to obtain biaryls in good yield. This method could potentially be applied to the synthesis or modification of compounds similar to "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" (Chaumeil, Signorella, & Drian, 2000).

Glycosidase and Glycogen Phosphorylase Inhibitory Activities

Research on novel compounds from the leaves of Cyclocarya paliurus identified compounds with significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. While the studied compounds are different, the methodologies and bioactivity assays could be relevant for assessing the biological activities of "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" in similar contexts (Li et al., 2008).

Encapsulation for Controlled Release

A study on the encapsulation of flavor molecules into layered inorganic nanoparticles for controlled release, specifically using 4-hydroxy-3-methoxybenzoic acid (vanillic acid), outlines a technique that could potentially be adapted for controlled release systems involving "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" (Hong, Oh, & Choy, 2008).

Enzymatic Demethylation and Demethenylation

Research on the cytochrome P450 enzyme CYP199A4's ability to efficiently demethylate para-substituted benzoic acid derivatives highlights a biochemical reaction pathway that might be relevant for modifying or studying the metabolic pathways involving "4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid" (Coleman et al., 2015).

Future Directions

The future directions for “4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” would depend on its potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-cyclopentyloxy-3-iodo-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJTNPWDPWKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid

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